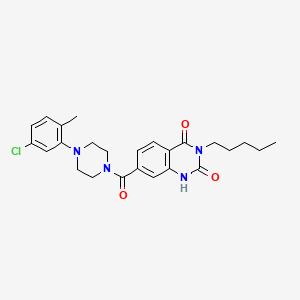
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H29ClN4O3 and its molecular weight is 468.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a synthetic derivative that incorporates piperazine and quinazoline moieties, which are known to exhibit a variety of biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H18ClN3O, with a molecular weight of approximately 316.8 g/mol. The structural representation indicates the presence of a chloro-substituted aromatic ring, a piperazine ring, and a quinazoline dione structure.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O |
| Molecular Weight | 316.8 g/mol |
| SMILES | CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3 |
| InChI | InChI=1S/C17H18ClN3O/c1-13-4-5-15(18)11-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14/h2-6,11-12H,7-10H2,1H3 |
Antifilarial Activity
Research indicates that compounds similar to 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline have shown promising antifilarial activity. A study demonstrated that certain piperazine derivatives exhibited significant macrofilaricidal and microfilaricidal effects against Brugia malayi, a parasitic worm responsible for lymphatic filariasis. The compound's mechanism involves inhibition of protease activity in the parasites, leading to reduced viability and reproductive capability .
The proposed mechanisms through which this compound exerts its biological effects include:
- Protease Inhibition : The compound has been reported to inhibit protease activity in B. malayi, which is crucial for the parasite's survival and reproduction.
- Disruption of Larval Development : It interferes with the establishment of infective larvae in host organisms.
- Sterilization Effects : Notably, it has shown potential in sterilizing female worms, thereby reducing the overall reproductive output of the parasite population.
Study on Antifilarial Efficacy
In a controlled study involving Mastomys coucha infected with B. malayi, administration of the compound at a dosage of 300 mg/kg for five days resulted in:
- 53.6% adulticidal activity
- 46.0% microfilaricidal activity
- 46.3% sterilization effect on female worms
These findings highlight the compound's potential as a lead for developing new antifilarial therapies .
Comparative Analysis with Related Compounds
To better understand the efficacy of 7-(4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline, it is useful to compare its biological activity with other related compounds:
| Compound Name | Adulticidal Activity (%) | Microfilaricidal Activity (%) | Sterilization Effect (%) |
|---|---|---|---|
| 7-(4-(5-chloro-2-methylphenyl)piperazine carbonyl) | 53.6 | 46.0 | 46.3 |
| Benzopyrone derivative (similar structure) | 40.0 | 30.0 | 25.0 |
| Piperazine-based lead compound | 60.0 | 50.0 | 50.0 |
特性
IUPAC Name |
7-[4-(5-chloro-2-methylphenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29ClN4O3/c1-3-4-5-10-30-24(32)20-9-7-18(15-21(20)27-25(30)33)23(31)29-13-11-28(12-14-29)22-16-19(26)8-6-17(22)2/h6-9,15-16H,3-5,10-14H2,1-2H3,(H,27,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMCWAXEXXCCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)C)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














